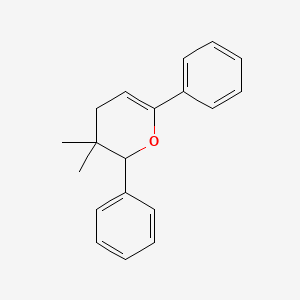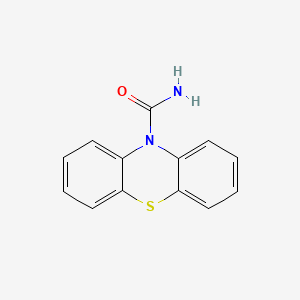
1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- is an organic compound with the molecular formula C12H14O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetyloxy group and a phenyl group attached to a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the acetylation of 2-methyl-1-phenyl-1-propanone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- often involves large-scale acetylation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieving high yields and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Scientific Research Applications
1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological effects. Additionally, the phenyl group can interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
2-Propanone, 1-hydroxy- (Hydroxyacetone): This compound has a hydroxyl group instead of an acetyloxy group, leading to different reactivity and applications.
2-Propanone, 1-methoxy- (Methoxyacetone):
Uniqueness: 1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both acetyloxy and phenyl groups makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
7476-41-7 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) acetate |
InChI |
InChI=1S/C12H14O3/c1-9(13)15-12(2,3)11(14)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
BRFUVYUENFHUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


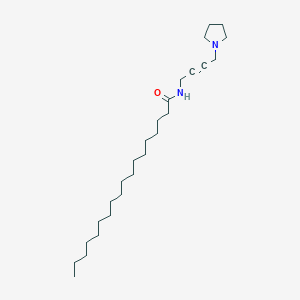
![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)
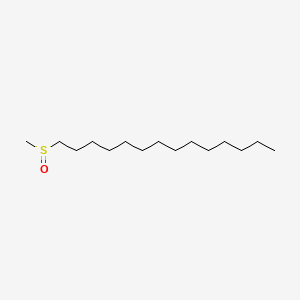
![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)
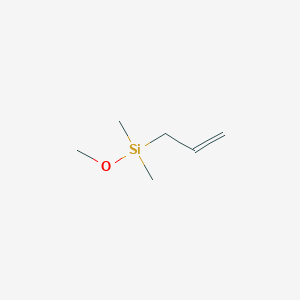
![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14158850.png)
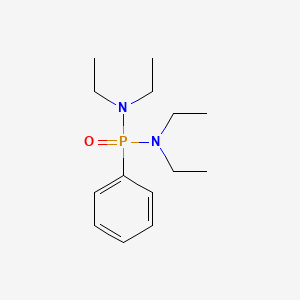
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
![6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14158869.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)
![N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14158889.png)
